silane CAS No. 55696-13-4](/img/structure/B14632940.png)
[(Benzyloxy)(diphenyl)methyl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Benzyloxy)(diphenyl)methylsilane is an organosilicon compound that features a benzyloxy group, two diphenyl groups, and a trimethylsilyl group attached to a central carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)(diphenyl)methylsilane typically involves the reaction of benzyloxy(diphenyl)methanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Benzyloxy(diphenyl)methanol+Trimethylsilyl chloride→(Benzyloxy)(diphenyl)methylsilane+HCl
Industrial Production Methods
Industrial production of (Benzyloxy)(diphenyl)methylsilane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(Benzyloxy)(diphenyl)methylsilane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzene derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
科学的研究の応用
(Benzyloxy)(diphenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism by which (Benzyloxy)(diphenyl)methylsilane exerts its effects involves the interaction of its functional groups with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the trimethylsilyl group provides steric protection and hydrophobicity. These interactions can influence the compound’s reactivity and stability in different environments.
類似化合物との比較
Similar Compounds
Diphenylmethyl(trimethyl)silane: Lacks the benzyloxy group, making it less versatile in certain reactions.
Benzyloxy(trimethyl)silane: Lacks the diphenyl groups, affecting its stability and reactivity.
Triphenylmethyl(trimethyl)silane: Contains three phenyl groups, providing different steric and electronic properties.
Uniqueness
(Benzyloxy)(diphenyl)methylsilane is unique due to the combination of benzyloxy, diphenyl, and trimethylsilyl groups, which confer distinct reactivity and stability profiles. This makes it a valuable compound for various synthetic and industrial applications.
特性
CAS番号 |
55696-13-4 |
|---|---|
分子式 |
C23H26OSi |
分子量 |
346.5 g/mol |
IUPAC名 |
[diphenyl(phenylmethoxy)methyl]-trimethylsilane |
InChI |
InChI=1S/C23H26OSi/c1-25(2,3)23(21-15-9-5-10-16-21,22-17-11-6-12-18-22)24-19-20-13-7-4-8-14-20/h4-18H,19H2,1-3H3 |
InChIキー |
MNINEYRWYRKHII-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



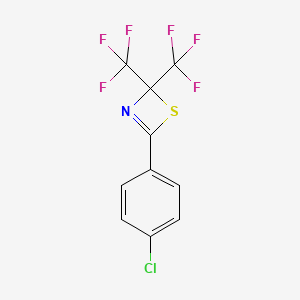
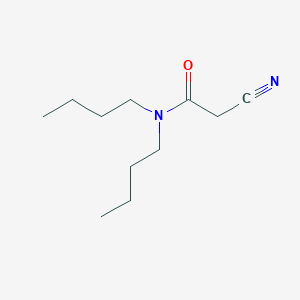

![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
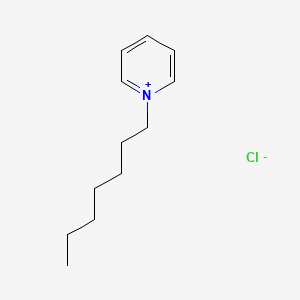
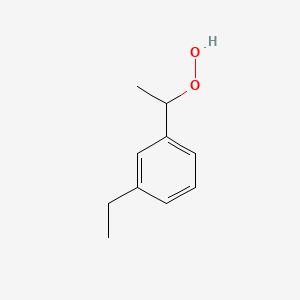
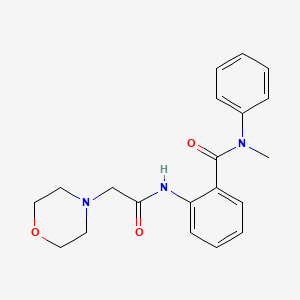
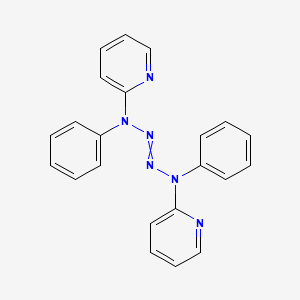

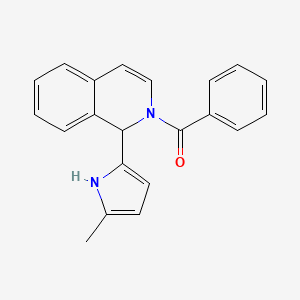
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
